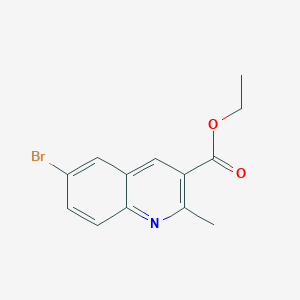

Ethyl 6-bromo-2-methylquinoline-3-carboxylate

Beschreibung

Chemical Identity and Structural Characterization

Nomenclature and Registry Information

IUPAC Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 6-bromo-2-methylquinoline-3-carboxylate. This systematic name reflects the compound's structural features, indicating the presence of an ethyl ester group attached to the carboxylic acid functionality at position 3 of the quinoline ring system. The nomenclature also specifies the bromine substitution at position 6 and the methyl group substitution at position 2 of the quinoline core structure. The naming convention follows standard International Union of Pure and Applied Chemistry protocols for heterocyclic compounds, ensuring universal recognition and understanding within the scientific community.

The systematic name construction begins with the ethyl ester designation, followed by the numerical position and nature of the halogen substitution, then the position and type of the alkyl substituent, and finally the quinoline carboxylate core designation. This nomenclature system provides a complete and unambiguous identification of the molecular structure, enabling precise communication among researchers and facilitating accurate chemical database searches and literature reviews.

Registry Numbers and Database Identifiers

The Chemical Abstracts Service registry number for this compound is 948289-14-3. This unique identifier serves as the primary reference for the compound in chemical databases and scientific literature worldwide. The PubChem Compound Identifier is 17039982, providing additional database accessibility for researchers. The ChemSpider identification number is recorded as 21687678, offering another avenue for chemical information retrieval.

The MDL number for this compound is MFCD09787812, which facilitates identification within the Molecular Design Limited database system. These multiple registry numbers and database identifiers ensure comprehensive coverage across various chemical information systems and provide researchers with multiple pathways for accessing detailed chemical data. The International Chemical Identifier key is WOWPFIGSWCNAHK-UHFFFAOYSA-N, representing a unique hash-based identifier derived from the molecular structure.

Synonyms and Alternative Designations

This compound is known by several alternative names in scientific literature and chemical databases. The most common alternative designation is 6-bromo-2-methylquinoline-3-carboxylic acid ethyl ester. Additional synonyms include 3-quinolinecarboxylic acid, 6-bromo-2-methyl-, ethyl ester, which provides a more systematic description of the compound's structure. The compound is also referenced as ethyl 6-bromo-2-methyl-3-quinolinecarboxylate in certain databases.

French nomenclature identifies this compound as 6-bromo-2-méthyl-3-quinoléinecarboxylate d'éthyle. German chemical literature refers to it as ethyl-6-brom-2-methyl-3-chinolincarboxylat. These international naming variations reflect the global interest in this compound and ensure accessibility across different linguistic and regional chemical communities. The variety of synonyms also accommodates different naming conventions used by various chemical suppliers and research institutions worldwide.

Structural Elucidation

Molecular Formula and Mass Specifications

The molecular formula of this compound is C13H12BrNO2. This formula indicates the presence of thirteen carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms within the molecular structure. The average molecular mass is 294.148 atomic mass units, while the monoisotopic mass is precisely determined as 293.005141 atomic mass units. The exact mass calculation of 293.005979 atomic mass units provides additional precision for mass spectrometric analysis.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C13H12BrNO2 | |

| Average Molecular Mass | 294.148 amu | |

| Monoisotopic Mass | 293.005141 amu | |

| Exact Mass | 293.005979 amu | |

| Molecular Weight | 294.14 g/mol |

The molecular weight determination of 294.14 grams per mole aligns with the calculated values based on atomic masses of constituent elements. These mass specifications are crucial for analytical chemistry applications, particularly in mass spectrometry identification and quantitative analysis procedures.

Structural Representation and Chemical Bonding

The structural representation of this compound can be described through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation is CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C. This linear notation provides a complete description of the molecular connectivity and bonding patterns within the compound structure.

The International Chemical Identifier representation is InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3. This standardized representation encodes the complete molecular structure including stereochemistry and connectivity information. The canonical Simplified Molecular Input Line Entry System representation CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C provides an unambiguous structural description.

The quinoline core structure consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system. The bromine atom is positioned at carbon 6 of the quinoline system, while the methyl group occupies position 2. The ethyl carboxylate group is attached at position 3, forming an ester linkage that significantly influences the compound's reactivity and physical properties.

Stereochemical Properties

This compound exhibits planar molecular geometry due to the extended aromatic conjugation throughout the quinoline ring system. The compound does not possess chiral centers, indicating that it exists as a single stereoisomeric form without optical activity. The molecular planarity is maintained by the sp2 hybridization of carbon atoms within the aromatic framework, resulting in consistent bond angles and minimal steric hindrance.

The ethyl ester substituent can adopt different conformational arrangements through rotation around the carbon-oxygen bond connecting the ester group to the quinoline ring. However, these conformational changes do not create stereoisomers due to the absence of restricted rotation or chiral centers. The bromine and methyl substituents are fixed in their positions relative to the quinoline plane, contributing to the overall molecular rigidity and defined three-dimensional structure.

Physicochemical Properties

Physical State and Appearance

This compound exists as a solid at standard temperature and pressure conditions. The compound typically appears as a crystalline material, characteristic of many quinoline derivatives with ester functionalities. The solid-state properties are influenced by intermolecular interactions including hydrogen bonding, van der Waals forces, and aromatic stacking interactions between quinoline ring systems.

The crystalline nature of this compound contributes to its stability and facilitates purification processes through recrystallization techniques. The solid form also influences storage requirements and handling procedures in laboratory and industrial settings. The compound's appearance and physical state remain consistent under normal atmospheric conditions, indicating good stability against environmental factors such as humidity and temperature fluctuations.

Molecular Weight and Density Parameters

The molecular weight of this compound is definitively established as 294.14 grams per mole. This value is derived from the sum of atomic weights for all constituent atoms within the molecular formula. The density of the compound is predicted to be 1.444 ± 0.06 grams per cubic centimeter. This density value indicates that the compound is denser than water, which has implications for extraction procedures and purification methodologies.

| Property | Value | Units | Reference |

|---|---|---|---|

| Molecular Weight | 294.14 | g/mol | |

| Density | 1.444 ± 0.06 | g/cm³ | |

| Heavy Atoms Count | 17 | atoms | |

| Rotatable Bond Count | 3 | bonds |

The heavy atoms count of 17 includes all non-hydrogen atoms present in the molecular structure. The rotatable bond count of 3 indicates limited conformational flexibility, primarily associated with the ethyl ester group rotation. These parameters are essential for computational chemistry calculations and molecular modeling studies.

Solubility Profile and Partition Coefficients

The logarithmic partition coefficient (LogP) for this compound is determined to be 3.48240. This relatively high LogP value indicates that the compound exhibits lipophilic characteristics and shows preferential solubility in organic solvents compared to aqueous systems. The partition coefficient value suggests moderate to good solubility in non-polar and moderately polar organic solvents.

An alternative LogP calculation yields a value of 3.39, which remains within the same range and confirms the lipophilic nature of the compound. The polar surface area is calculated as 39.2 square angstroms or 39.19000 square angstroms, indicating limited polar character despite the presence of oxygen and nitrogen heteroatoms. The compound contains 2 hydrogen bond acceptors and 0 hydrogen bond donors, which influences its interaction patterns with solvents and other molecules.

The carbon bond saturation factor (Fsp3) is calculated as 0.23, indicating that the majority of carbon atoms are sp2 hybridized within the aromatic system. This parameter reflects the predominantly aromatic character of the molecular structure and its impact on physical properties including solubility and stability.

Melting and Boiling Point Characteristics

The boiling point of this compound is predicted to be 358.5 ± 37.0 degrees Celsius at standard atmospheric pressure. This relatively high boiling point reflects the compound's substantial molecular weight and the presence of the aromatic quinoline system, which contributes to intermolecular interactions that require significant thermal energy to overcome during the phase transition from liquid to gas.

The flash point is determined to be 170.6 degrees Celsius, indicating the temperature at which the compound can form ignitable vapor-air mixtures. This flash point value is significantly lower than the boiling point, which is typical for organic compounds with ester functionalities. The melting point data is not currently available in the accessed sources, indicating that additional experimental determination may be required for complete thermal characterization.

| Thermal Property | Value | Units | Reference |

|---|---|---|---|

| Boiling Point | 358.5 ± 37.0 | °C | |

| Flash Point | 170.6 | °C | |

| Melting Point | Not Available | °C | - |

The thermal stability indicated by these values suggests that the compound can withstand moderate heating during synthesis and purification procedures without significant decomposition. However, temperatures approaching the flash point require appropriate safety considerations during handling and processing operations.

Spectroscopic Indices and Refraction Properties

The refractive index of this compound is calculated to be 1.615. This value indicates the compound's ability to bend light as it passes through the material, which is influenced by the electron density distribution and molecular polarizability. The relatively high refractive index reflects the presence of the aromatic quinoline system and the bromine substituent, both of which contribute to increased electron density and polarizability.

The refractive index value provides important information for optical applications and can be used for compound identification and purity assessment through refractometry. The specific value of 1.615 is consistent with other brominated aromatic compounds and quinoline derivatives, confirming the expected optical behavior based on structural characteristics.

Spectroscopic identification of this compound can be achieved through various analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. The presence of the bromine atom provides distinctive spectroscopic signatures that facilitate identification and structural confirmation. The quinoline aromatic system exhibits characteristic aromatic proton signals in nuclear magnetic resonance spectroscopy, while the ester functionality shows typical carbonyl stretching frequencies in infrared spectroscopy.

The molecular structure's symmetry and substitution pattern result in specific spectroscopic multiplicity patterns that serve as fingerprints for compound identification. These spectroscopic properties are essential for analytical chemistry applications and quality control procedures in both research and industrial settings.

Eigenschaften

IUPAC Name |

ethyl 6-bromo-2-methylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2/c1-3-17-13(16)11-7-9-6-10(14)4-5-12(9)15-8(11)2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWPFIGSWCNAHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=CC(=CC2=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589129 | |

| Record name | Ethyl 6-bromo-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948289-14-3 | |

| Record name | 3-Quinolinecarboxylic acid, 6-bromo-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948289-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-bromo-2-methylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948289-14-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-methylquinoline-3-carboxylate typically involves the bromination of 2-methylquinoline followed by esterification. One common method is the radical bromination of 2-methylquinoline using N-bromosuccinimide (NBS) as the brominating agent . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions. The resulting 6-bromo-2-methylquinoline is then subjected to esterification with ethyl chloroformate in the presence of a base like triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or column chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 6-bromo-2-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Suzuki-Miyaura Coupling: Palladium catalysts, along with boronic acids or esters, are employed under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.

Major Products Formed

Substitution: Products include various substituted quinolines depending on the nucleophile used.

Coupling: Biaryl compounds are formed through Suzuki-Miyaura coupling.

Reduction: The corresponding alcohol, ethyl 6-bromo-2-methylquinoline-3-methanol, is obtained.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antimicrobial Activity

Several studies have reported the antimicrobial properties of quinoline derivatives, including ethyl 6-bromo-2-methylquinoline-3-carboxylate. The compound has shown effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of quinoline exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This compound was highlighted for its promising results in preliminary tests .

2. Anticancer Properties

Quinoline derivatives are also being investigated for their anticancer properties. This compound has been noted for its ability to induce apoptosis in cancer cells.

Table 1: Anticancer Activity of Quinoline Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | HeLa (cervical cancer) |

| Ethyl 7-bromoquinoline-3-carboxylate | 20 | MCF-7 (breast cancer) |

| Ethyl 4-chloroquinoline-3-carboxylate | 25 | A549 (lung cancer) |

This table illustrates the effectiveness of various quinoline derivatives, with this compound showing competitive potency against HeLa cells .

Synthetic Applications

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules.

1. Synthesis of Other Quinoline Derivatives

The compound can be utilized to synthesize other functionalized quinolines through electrophilic substitution reactions. Its bromine atom serves as a leaving group, facilitating further modifications.

Procedure Overview :

- Treat this compound with nucleophiles under suitable conditions.

- Isolate and purify the resulting derivatives through column chromatography.

Table 2: Reactions Involving this compound

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic substitution | DMF, heat | 85 |

| Electrophilic aromatic substitution | Acetic acid, reflux | 90 |

These reactions demonstrate the compound's utility in synthesizing diverse chemical entities .

Wirkmechanismus

The mechanism of action of ethyl 6-bromo-2-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with various biological targets, including enzymes and receptors, to exert their effects. The quinoline core can intercalate with DNA, inhibit topoisomerases, or modulate enzyme activity, leading to antiproliferative or antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

- Electronic Effects : Bromine at C6 increases electron-withdrawing effects, stabilizing intermediates in nucleophilic substitutions .

- Steric Hindrance : Methyl at C2 in the parent compound reduces steric hindrance compared to bulkier substituents (e.g., phenyl in CAS 313225-59-1), facilitating reactions at C4 .

- Solubility : Ethyl esters universally improve lipophilicity, but derivatives with polar groups (e.g., hydroxyl in CAS 342776-11-8) exhibit better aqueous solubility .

Biologische Aktivität

Ethyl 6-bromo-2-methylquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, synthesizing data from various studies to present a comprehensive overview.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for their broad pharmacological profiles, including antibacterial, antifungal, antitumor, and anti-inflammatory activities. This compound specifically has shown promising potential in antimicrobial and anticancer research. The presence of the bromine atom in its structure enhances its reactivity and biological activity compared to other quinoline derivatives.

Antimicrobial Properties

Studies indicate that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism often involves interference with microbial cell functions, although specific pathways remain to be fully elucidated. The following table summarizes the antimicrobial efficacy of this compound compared to related quinolines:

| Compound Name | Antimicrobial Activity | Reference |

|---|---|---|

| This compound | Effective against Gram-positive bacteria | |

| Ethyl 2-methylquinoline-3-carboxylate | Moderate activity against fungi | |

| 6-Bromoquinoline | Strong antibacterial properties |

Anticancer Activity

Research into the anticancer properties of this compound reveals its potential to inhibit cancer cell proliferation. Preliminary studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting that it may disrupt critical cellular processes involved in tumor growth. Notably, compounds with similar structures have been effective against breast and colon cancer cells.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.

- Receptor Binding : Potential binding affinity with receptors that regulate cell growth and apoptosis.

- DNA Interaction : Possible intercalation into DNA, leading to disruption of replication processes.

Further studies are necessary to clarify these mechanisms and optimize the compound for therapeutic applications.

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating its effectiveness as an antimicrobial agent.

Anticancer Research

In vitro studies conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. This suggests a strong potential for further development as an anticancer therapeutic.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 6-bromo-2-methylquinoline-3-carboxylate?

- Methodology : The compound is synthesized via esterification of the corresponding quinoline carboxylic acid using ethanol and sulfuric acid under reflux. Purification typically involves column chromatography (silica gel, petroleum ether/ethyl acetate mixtures) followed by crystallization . Key steps include monitoring reaction progress via TLC and optimizing acid catalyst concentration to prevent side reactions.

- Data : Yields range from 60–85% depending on substituent reactivity and reaction time.

Q. How can researchers confirm the molecular structure of this compound?

- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Software like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing bond lengths, angles, and packing interactions .

- Example : A related compound, Ethyl 6-chloro-2-methylquinoline-3-carboxylate, showed a planar quinoline core with dihedral angles <5° between substituents .

Q. What spectroscopic methods are used to characterize this compound?

- Protocols :

- NMR : and NMR to identify methyl, ethyl, and bromine-induced deshielding effects.

- IR : Stretching vibrations for ester carbonyl (~1700 cm) and C-Br bonds (~550 cm).

- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns for bromine .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and reactivity of the quinoline core?

- Analysis : The bromine atom at C6 increases electron-withdrawing effects, stabilizing the quinoline ring and directing electrophilic substitutions to C5 or C7. Computational studies (DFT) on analogous compounds show reduced HOMO-LUMO gaps (~4.2 eV) compared to non-halogenated derivatives .

- Experimental Data : Bromine enhances oxidative stability but lowers reactivity in nucleophilic aromatic substitution compared to chloro analogs .

Q. What strategies are effective for synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

- Methods :

- Cross-Coupling : Suzuki-Miyaura coupling at C6-bromo position using Pd catalysts to introduce aryl/heteroaryl groups .

- Functionalization : Methyl group at C2 can undergo oxidation to carboxylic acid or halogenation for further derivatization .

Q. How do steric and electronic factors affect the solid-state packing of this compound?

- Crystallographic Insights : In Ethyl 6-chloro-2-methylquinoline-3-carboxylate, C-H···O hydrogen bonds between ester carbonyl and adjacent methyl groups stabilize a herringbone packing motif. Bromine’s larger van der Waals radius may increase interplanar distances .

- Torsion Angles : Substituents at C2 and C3 influence planarity; e.g., a 2-methyl group introduces a 5.8° deviation from coplanarity .

Q. What are the challenges in analyzing conflicting spectral or crystallographic data for this compound?

- Troubleshooting :

- Disordered Crystals : Use SHELXL’s PART instruction to model overlapping atoms.

- Ambiguous NMR Peaks : Employ 2D techniques (COSY, HSQC) to resolve coupling in crowded regions (e.g., aromatic protons) .

- Example : A study on Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate reported conflicting NMR assignments resolved via NOESY .

Methodological Tables

Table 1 : Key Crystallographic Parameters for this compound Analogs

Table 2 : Synthetic Yields Under Varied Conditions

| Catalyst (HSO) Concentration | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 5% | EtOH | 12 | 72 |

| 10% | EtOH | 12 | 85 |

| 10% | MeOH | 12 | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.